N-(2-fluorophenyl)-2-[(4-nitro-1H-pyrazol-1-yl)methyl]benzamide
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Overview
Description
N-(2-fluorophenyl)-2-[(4-nitro-1H-pyrazol-1-yl)methyl]benzamide is a synthetic organic compound that belongs to the class of benzamides. Compounds in this class are known for their diverse applications in medicinal chemistry, particularly as potential therapeutic agents. The presence of fluorine and nitro groups in the molecule suggests that it may exhibit unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-fluorophenyl)-2-[(4-nitro-1H-pyrazol-1-yl)methyl]benzamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the pyrazole ring: Starting from a suitable precursor, such as a hydrazine derivative, the pyrazole ring can be formed through cyclization reactions.
Nitration: Introduction of the nitro group into the pyrazole ring using nitrating agents like nitric acid.
Amidation: Coupling of the 2-fluorophenyl group with the pyrazole derivative through an amidation reaction, often using reagents like carbodiimides or acyl chlorides.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The nitro group in the compound can undergo reduction to form amino derivatives.
Reduction: The compound can be reduced under specific conditions to yield different functional groups.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Nucleophiles like amines, thiols.
Major Products
Amino derivatives: Formed from the reduction of the nitro group.
Substituted derivatives: Formed from nucleophilic substitution reactions.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological pathways and interactions.
Medicine: Potential therapeutic agent for various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2-fluorophenyl)-2-[(4-nitro-1H-pyrazol-1-yl)methyl]benzamide would depend on its specific biological target. Generally, compounds with similar structures may interact with enzymes, receptors, or other proteins, modulating their activity. The presence of the fluorine and nitro groups can influence the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- N-(2-fluorophenyl)-2-[(4-nitro-1H-pyrazol-1-yl)methyl]acetamide
- N-(2-chlorophenyl)-2-[(4-nitro-1H-pyrazol-1-yl)methyl]benzamide
Uniqueness
N-(2-fluorophenyl)-2-[(4-nitro-1H-pyrazol-1-yl)methyl]benzamide is unique due to the specific combination of the fluorine and nitro groups, which can impart distinct chemical and biological properties compared to its analogs.
Properties
Molecular Formula |
C17H13FN4O3 |
---|---|
Molecular Weight |
340.31 g/mol |
IUPAC Name |
N-(2-fluorophenyl)-2-[(4-nitropyrazol-1-yl)methyl]benzamide |
InChI |
InChI=1S/C17H13FN4O3/c18-15-7-3-4-8-16(15)20-17(23)14-6-2-1-5-12(14)10-21-11-13(9-19-21)22(24)25/h1-9,11H,10H2,(H,20,23) |
InChI Key |
KRVWIAHEWVQLCX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)CN2C=C(C=N2)[N+](=O)[O-])C(=O)NC3=CC=CC=C3F |
Origin of Product |
United States |
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